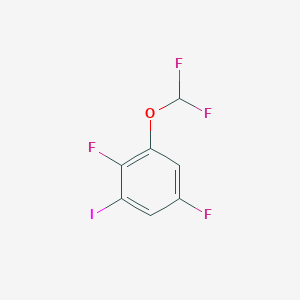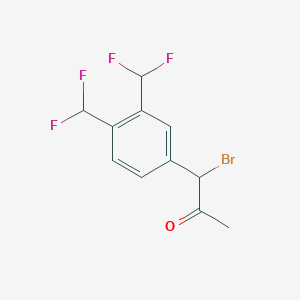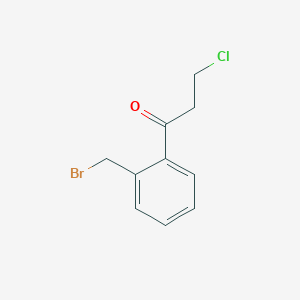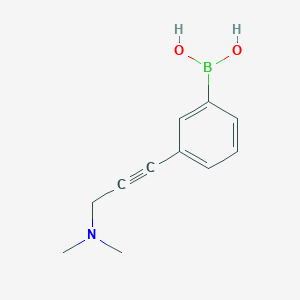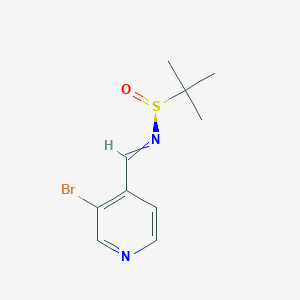
(S,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide is a chemical compound that features a bromopyridine moiety attached to a methylene group, which is further connected to a sulfinamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide typically involves the reaction of 3-bromopyridine-4-carbaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(S,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromopyridine moiety can be reduced to a pyridine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in solvents like ether or THF.
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the pyridine derivative.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
(S,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of (S,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to specific sites, while the sulfinamide group can influence the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
- (S,E)-N-((3-Chloropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide
- (S,E)-N-((3-Fluoropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide
- (S,E)-N-((3-Iodopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide
Uniqueness
(S,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific targets. Additionally, the bromine atom can be readily substituted with other functional groups, providing a versatile platform for further modifications.
特性
分子式 |
C10H13BrN2OS |
|---|---|
分子量 |
289.19 g/mol |
IUPAC名 |
(S)-N-[(3-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H13BrN2OS/c1-10(2,3)15(14)13-6-8-4-5-12-7-9(8)11/h4-7H,1-3H3/t15-/m0/s1 |
InChIキー |
KLSCTQBGNRWRKI-HNNXBMFYSA-N |
異性体SMILES |
CC(C)(C)[S@](=O)N=CC1=C(C=NC=C1)Br |
正規SMILES |
CC(C)(C)S(=O)N=CC1=C(C=NC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


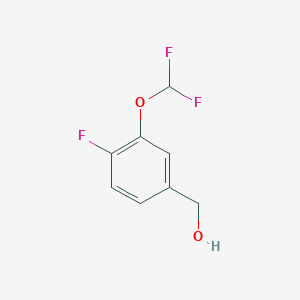
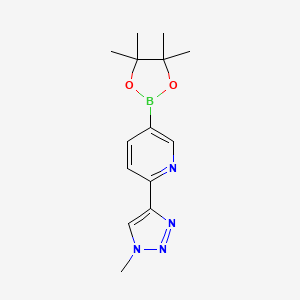
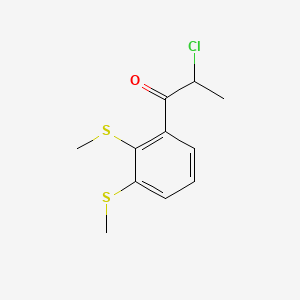
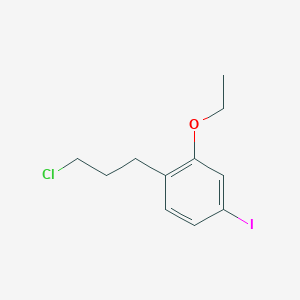
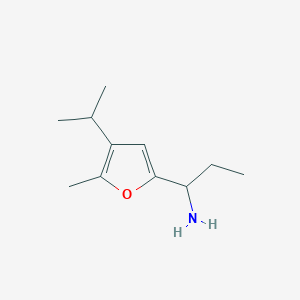
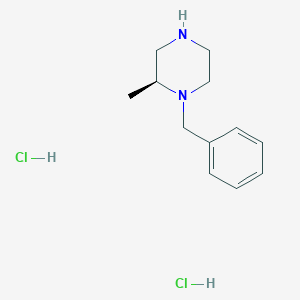
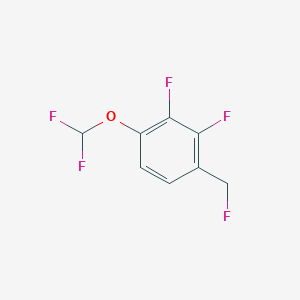
![N-methylpyrazolo[1,5-a]pyridin-2-amine;hydrochloride](/img/structure/B14046073.png)
![4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine](/img/structure/B14046076.png)
